REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N:9]1[C:13](I)=[CH:12][C:11]([C:15]([F:18])([F:17])[F:16])=[N:10]1.[C:19]([Cu])#[N:20]>CN1C(=O)CCC1>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N:9]1[C:13]([C:19]#[N:20])=[CH:12][C:11]([C:15]([F:18])([F:17])[F:16])=[N:10]1
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Name
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1-(2,3-dichlorophenyl)-5-iodo-3-(trifluoromethyl)-1H-pyrazole
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Quantity
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11.1 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1Cl)N1N=C(C=C1I)C(F)(F)F
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Name
|
CuCN
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Quantity
|
2.39 g
|
Type
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reactant
|
Smiles
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C(#N)[Cu]
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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CN1CCCC1=O
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with excess of ethyl acetate
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Type
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WASH
|
Details
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The filtrate was washed with water
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Type
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CUSTOM
|
Details
|
the ethyl acetate layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by CC
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1Cl)N1N=C(C=C1C#N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |